2,5-二甲基-4-(2-羟基苯基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

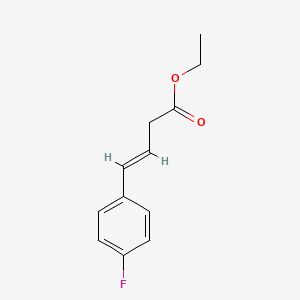

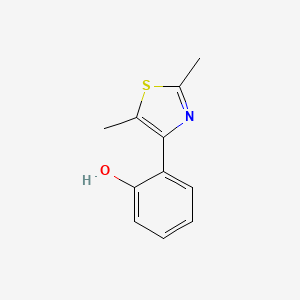

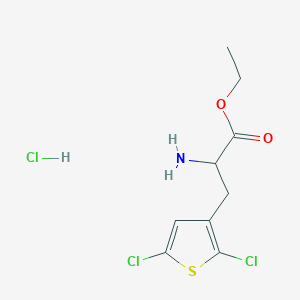

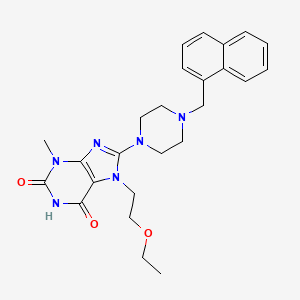

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a thiazole derivative. Thiazole is a heterocyclic compound that has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It has been found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, a similar compound, has been reported . It was prepared using an established method . The reaction procedure involved the condensation reaction of dithiooxamides with aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole consists of a thiazole ring, which is a five-membered ring of four carbon atoms, one nitrogen atom, and one sulfur atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thermal behavior of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was investigated, and it was found that decomposition occurs in two stages which correspond to removal of both phenolic rings and degradation of the remaining core structure .科学研究应用

衍生物的合成与表征

结构多样的库的合成: Roman (2013) 的一项研究展示了使用 3-二甲氨基-1-(噻吩-2-基)丙烷-1-酮盐酸盐作为起始原料来通过各种烷基化和成环反应生成结构多样的化合物库。这种方法强调了噻唑衍生物在合成广泛的化学实体中的多功能性,这些实体在不同的科学领域具有潜在的应用 (Roman, 2013)。

腐蚀抑制

增强的耐腐蚀性: Hu 等人 (2016) 和 Salarvand 等人 (2017) 报告了苯并噻唑衍生物作为酸性环境中碳钢的有效腐蚀抑制剂。这些研究强调了噻唑基化合物的潜力,它们可以提供增强的稳定性和更高的抑制效率,从而保护金属表面免受腐蚀损坏 (Hu 等人,2016); (Salarvand 等人,2017)。

荧光和光物理学

聚集诱导发射增强 (AIEE): Qian 等人 (2007) 对 2-(2'-羟基苯基)苯并噻唑基化合物的研究揭示了它们由于受限的分子内运动而表现出 AIEE 的能力,为它们在光电应用和荧光传感器中的使用铺平了道路 (Qian 等人,2007)。

抗癌和抗菌活性

合成和抗癌评价: Terzioğlu 和 Gürsoy (2003) 合成了 2,6-二甲基咪唑并 [2,1-b][1,3,4]噻二唑-5-甲酰肼的新型腙衍生物,并评估了它们的抗癌活性。这项研究表明噻唑衍生物作为寻找新型抗癌剂的先导的潜力 (Terzioğlu & Gürsoy, 2003)。

抗菌剂: Pansare 等人 (2014) 对新型噻唑烷-4-酮衍生物作为抗菌剂进行了一项研究,显示出对各种细菌和真菌菌株的广谱活性。这项研究展示了噻唑基化合物在开发新型抗菌剂中的潜力 (Pansare 等人,2014)。

作用机制

Target of Action

Thiazoles, the family of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

生化分析

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific structure and substituents of the thiazole compound .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEIKZJSIKCYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)

![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)

![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)